2,3-dihydro-1H-indene-5,6-diol
Overview
Description
2,3-dihydro-1H-indene-5,6-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bicyclic compound containing a dihydroxyindane moiety that has been synthesized using different methods.
Scientific Research Applications
Molecular Structure and Vibrational Study
2,3-Dihydro-1H-indene, also known as indan, is a hydrocarbon petrochemical compound with applications in molecular structure and vibrational studies. Density Functional Theory (DFT) calculations have been used to determine the equilibrium geometries and harmonic frequencies of indan and its derivatives. These studies help in understanding the molecular reactivity and polarity, which are crucial for various applications in chemistry and materials science (Prasad et al., 2010).
Synthesis of Derivatives and Polymerizable Molecules
Indene derivatives and polymerizable molecules with a 2,3-dihydro-1H-indene core structure are synthesized using catalytic cycloaddition reactions. These derivatives find applications in material science, particularly in creating polymers and other advanced materials (Watanabe et al., 2010).
Crystal Structure Analysis
The crystal structure of compounds containing 2,3-dihydro-1H-indene is analyzed for understanding molecular interactions and properties. This analysis is crucial in the field of crystallography and helps in the development of materials with specific crystal structures (Ali et al., 2010).
Organic Photovoltaics
2,3-Dihydro-1H-indene derivatives are used in the design of organic photovoltaics. The properties of these compounds, like low optical bandgap and high molar extinction coefficient, contribute to the development of high-performance solar cells (Xu et al., 2017).
Synthesis of Novel Compounds
The synthesis of novel compounds using 2,3-dihydro-1H-indene as a precursor is significant in organic chemistry. Such syntheses contribute to the development of new drugs, materials, and chemicals with specific properties (Girgis, 2009).
properties
IUPAC Name |
2,3-dihydro-1H-indene-5,6-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,10-11H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHRGDHIRSOKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516703 | |
Record name | 2,3-Dihydro-1H-indene-5,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3598-20-7 | |
Record name | 2,3-Dihydro-1H-indene-5,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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